4-Chlorocinnolin-6-amine
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Overview
Description
4-Chlorocinnolin-6-amine is an organic compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorocinnolin-6-amine typically involves the reaction of 4-chlorocinnoline with ammonia or an amine under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chlorocinnoline is treated with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocinnolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents.
Major Products:
- Substituted cinnolines
- Oxidized or reduced derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
4-Chlorocinnolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chlorocinnolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
- 4-Chlorocinnoline
- 6-Aminocinnoline
- 4-Bromocinnolin-6-amine
Comparison: 4-Chlorocinnolin-6-amine is unique due to the presence of both a chlorine atom and an amine group on the cinnoline ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to 4-Chlorocinnoline, the amine group in this compound provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C8H6ClN3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chlorocinnolin-6-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |
InChI Key |
RNVIIXWTKFKMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN=N2)Cl |
Origin of Product |
United States |
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